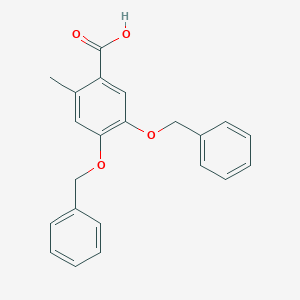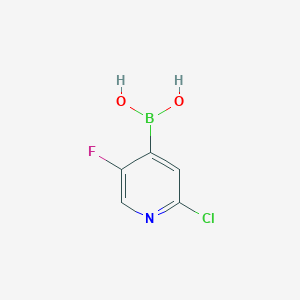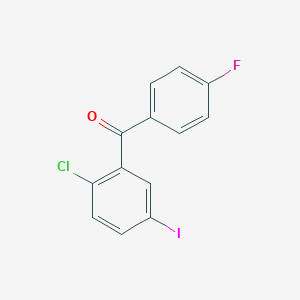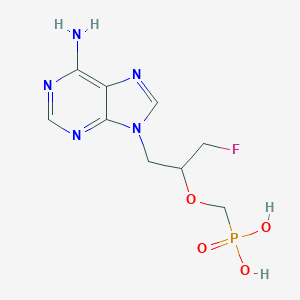
Fpmpa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1- (6-Amino-9H-purin-9-yl)-3-fluoropropan-2-yloxy)methylphosphonic acid (FPMPA) is a compound known for its antiviral properties. It is a fluorine-18 labeled analog of Tenofovir, an active metabolite commonly used in multidrug therapy for human immunodeficiency virus (HIV)-infected patients . This compound has a chiral center, and its S-isomer exhibits significantly higher antiviral activity than the R-isomer .
Preparation Methods
FPMPA can be synthesized through enantiomeric radiochemical synthesis. This involves preparing both enantiomers and confirming their antiviral activity. The synthesis of this compound in racemic, R, or S form can be achieved in a 50-minute synthesis with a yield of approximately 38% . The preparation method involves the use of a chiral precursor to incorporate fluorine-18 .
Chemical Reactions Analysis
FPMPA undergoes various chemical reactions, including substitution and radiochemical synthesis. The compound’s chiral center allows for the preparation of both enantiomers, with the S-isomer showing higher antiviral activity . Common reagents used in these reactions include fluorine-18 and chiral precursors . The major products formed from these reactions are the enantiomers of this compound, with the S-isomer being more active .
Scientific Research Applications
FPMPA has several scientific research applications, particularly in the field of antiviral therapy. It is used as a selective antiviral agent with activity against a broad spectrum of DNA viruses and retroviruses . The compound is also utilized in positron emission tomography (PET) to provide quantitative time-activity curves for various tissues . This application is crucial for understanding the tissue distribution of drugs in animal models under chronic drug treatment .
Mechanism of Action
The mechanism of action of FPMPA involves its role as an antiviral agent. The compound acts as a DNA chain terminator, inhibiting viral replication . The S-isomer of this compound exhibits higher antiviral activity due to its ability to inhibit viral replication more effectively than the R-isomer . The molecular targets and pathways involved include the inhibition of viral DNA polymerase, leading to the termination of viral DNA synthesis .
Comparison with Similar Compounds
FPMPA is compared with other acyclic nucleoside phosphonates, such as 9-(2-Phosphonylmethoxyethyl)adenine (PMEA), (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA), and (R,S)-9-(3-fluoro-2-phosphonylmethoxypropyl)adenine (this compound) . These compounds share similar antiviral properties but differ in their chemical structures and specific activities. This compound is unique due to its fluorine-18 labeling and higher antiviral activity of its S-isomer .
Conclusion
This compound is a significant compound in antiviral research, particularly for its application in HIV therapy. Its unique properties, including its chiral center and fluorine-18 labeling, make it a valuable tool in understanding drug distribution and efficacy. The compound’s ability to inhibit viral replication and its higher activity in the S-isomer highlight its potential in antiviral therapy.
Properties
CAS No. |
135295-27-1 |
|---|---|
Molecular Formula |
C9H13FN5O4P |
Molecular Weight |
305.20 g/mol |
IUPAC Name |
[1-(6-aminopurin-9-yl)-3-fluoropropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H13FN5O4P/c10-1-6(19-5-20(16,17)18)2-15-4-14-7-8(11)12-3-13-9(7)15/h3-4,6H,1-2,5H2,(H2,11,12,13)(H2,16,17,18) |
InChI Key |
BFZJTDBFUROXJA-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CF)OCP(=O)(O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CF)OCP(=O)(O)O)N |
Synonyms |
3-FPMPA 9-(3-fluoro-2-phosphonylmethoxypropyl)adenine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


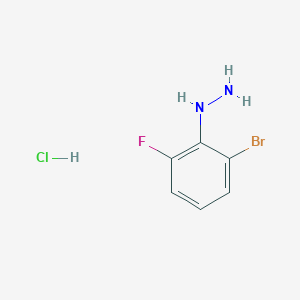
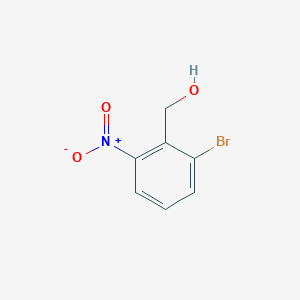

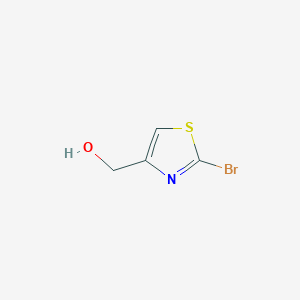
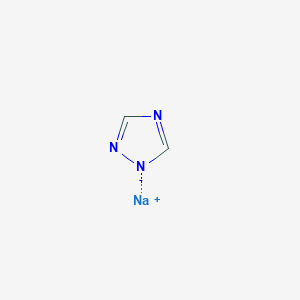
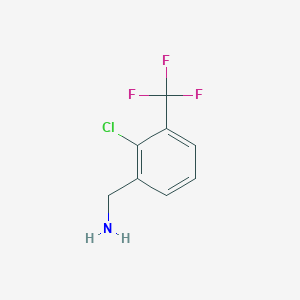
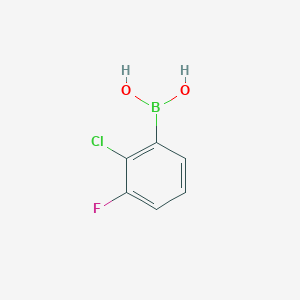
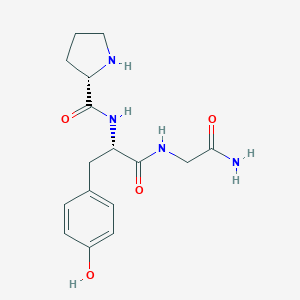
![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)
![10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B151102.png)
